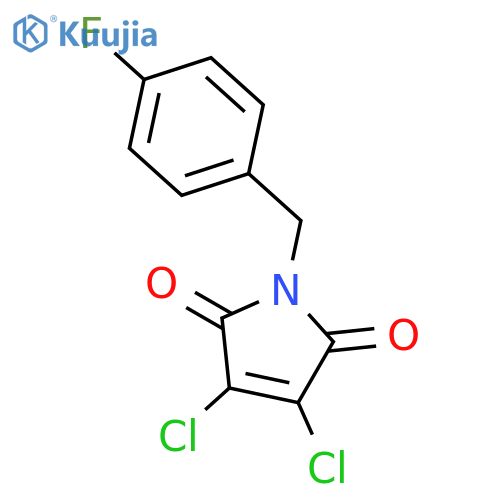Cas no 112749-50-5 (3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3,4-dichloro-1-(4-fluorobenzyl)-1H-pyrrole-2,5-dione
- MEA74950
- Z221429398
- 112749-50-5
- CS-0243309
- 3,4-dichloro-1-[(4-fluorophenyl)methyl]pyrrole-2,5-dione
- G24739
- AKOS033805834
- EN300-26224
- 3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione
-
- MDL: MFCD08691248
- インチ: InChI=1S/C11H6Cl2FNO2/c12-8-9(13)11(17)15(10(8)16)5-6-1-3-7(14)4-2-6/h1-4H,5H2
- InChIKey: UCHVKHIZNSEZQK-UHFFFAOYSA-N
- SMILES: c1cc(ccc1CN2C(=O)C(=C(C2=O)Cl)Cl)F
計算された属性
- 精确分子量: 272.9759620Da
- 同位素质量: 272.9759620Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 365
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- Boiling Point: 350.9±42.0 °C at 760 mmHg
- フラッシュポイント: 166.0±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26224-0.05g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-26224-0.25g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-26224-1.0g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-26224-5g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95% | 5g |
$1075.0 | 2023-09-14 | |
| TRC | B420433-25mg |
3,4-Dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-26224-2.5g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95.0% | 2.5g |
$726.0 | 2025-02-20 | |
| Enamine | EN300-26224-1g |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95% | 1g |
$371.0 | 2023-09-14 | |
| 1PlusChem | 1P019KRD-250mg |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95% | 250mg |
$231.00 | 2023-12-26 | |
| 1PlusChem | 1P019KRD-50mg |
3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
112749-50-5 | 95% | 50mg |
$140.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1313979-5g |
3,4-Dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione |
112749-50-5 | 95% | 5g |
¥23198.00 | 2024-08-09 |
3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報
Comprehensive Overview of 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 112749-50-5)
3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 112749-50-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, often referred to by its systematic name, belongs to the class of pyrrole-2,5-dione derivatives, which are known for their versatile applications in pharmaceuticals and agrochemicals. The presence of both dichloro and fluorophenyl substituents in its structure enhances its reactivity and potential utility in various synthetic pathways.
In recent years, the demand for fluorinated compounds like 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione has surged due to their unique physicochemical properties. Fluorination often improves a molecule's metabolic stability, bioavailability, and binding affinity, making it a popular strategy in drug design. Researchers and pharmaceutical companies are increasingly exploring such compounds for their potential in developing new therapeutic agents, particularly in areas like central nervous system (CNS) disorders and anti-inflammatory treatments.
The synthesis of 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions, including halogenation and N-alkylation processes. Its CAS No. 112749-50-5 serves as a unique identifier in chemical databases, facilitating easy retrieval for researchers. The compound's molecular formula and weight, along with its spectral data (e.g., NMR, IR, and MS), are critical for quality control and regulatory compliance in industrial and academic settings.
One of the most frequently asked questions about this compound revolves around its applications in drug discovery. Given the rising interest in personalized medicine and targeted therapies, 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione is being investigated as a potential scaffold for designing small-molecule inhibitors. Its structural features make it a candidate for modulating specific enzymes or receptors implicated in diseases like cancer and neurodegenerative disorders.
Another area of interest is the compound's role in material science. Fluorinated pyrrole derivatives are often used in the development of advanced polymers and electronic materials. Their ability to confer thermal stability and resistance to degradation makes them valuable in high-performance applications, such as flexible electronics and coatings. This aligns with the growing trend toward sustainable materials and green chemistry, which prioritize efficiency and environmental safety.
From a regulatory perspective, 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione is subject to standard safety and handling protocols. While it is not classified as a hazardous material, proper laboratory practices, including the use of personal protective equipment (PPE) and ventilation systems, are recommended during its handling. Researchers are advised to consult Safety Data Sheets (SDS) for detailed information on storage, disposal, and first-aid measures.
In conclusion, 3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 112749-50-5) represents a promising compound with broad applications in both pharmaceuticals and material science. Its unique structural attributes and reactivity profile make it a valuable tool for researchers aiming to address some of the most pressing challenges in modern science. As the demand for innovative chemical solutions continues to grow, this compound is likely to remain a focal point of scientific inquiry and industrial development.
112749-50-5 (3,4-Dichloro-1-(4-fluorophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione) Related Products
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)
- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)




